molecular formula C16H9ClN8 B12608451 Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- CAS No. 651315-89-8

Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl-

Cat. No.: B12608451
CAS No.: 651315-89-8
M. Wt: 348.75 g/mol
InChI Key: SXAZIWWTYDATMB-UHFFFAOYSA-N
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Description

Historical Context of Azido-Functionalized Pyrimidine Derivatives

The exploration of pyrimidine chemistry began in the late 19th century with the isolation of uric acid derivatives and the subsequent elucidation of pyrimidine’s role in nucleic acids. By the mid-20th century, advances in synthetic organic chemistry enabled the systematic modification of pyrimidine scaffolds, including the introduction of azido groups. Early work focused on substituting halogens (e.g., chlorine) with azides to study their reactivity. For example, 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS 651315-79-6) emerged as a key precursor for azido derivatives, as its chlorine atoms at positions 2 and 4 could be replaced via nucleophilic substitution with sodium azide.

The development of transition-metal-catalyzed reactions, such as the Suzuki cross-coupling, further expanded the toolkit for functionalizing pyrimidines. A 2015 study demonstrated the synthesis of pyrimidine derivatives using arylboronic acids and palladium catalysts, highlighting the versatility of azido groups in facilitating complex coupling reactions. These innovations laid the groundwork for synthesizing compounds like 2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine, which combines azido reactivity with aromatic substituents for enhanced biological interactions.

Significance of Dual Azido Substituents in Heterocyclic Chemistry

The incorporation of two azido groups into the pyrimidine ring confers distinct electronic and steric properties, making this compound a valuable subject for both theoretical and applied research. Azido groups are highly reactive, participating in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form triazole rings, which are critical in click chemistry and drug discovery. The dual azido functionality also enhances the compound’s potential as a photoaffinity labeling agent, enabling the study of enzyme-substrate interactions.

Structural comparisons with related pyrimidines reveal key differences:

Compound Name Substituents at Positions 2/4 Key Reactivity or Bioactivity
2,4-Dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine Chlorine atoms Precursor for nucleophilic substitution
2,4-Diamino-5-phenylpyrimidine Amino groups Antimetabolite in cancer therapy
2,4-Diazido-5-(4-chlorophenyl)-6-phenylpyrimidine Azido groups Click chemistry applications, antimicrobial activity

The 4-chlorophenyl and phenyl substituents at positions 5 and 6 further modulate the compound’s lipophilicity and binding affinity. For instance, chlorophenyl groups are known to enhance interactions with hydrophobic enzyme pockets, as seen in anti-inflammatory pyrimidine analogs. Meanwhile, the phenyl group at position 6 stabilizes the pyrimidine ring through π-π stacking, a feature critical for maintaining structural integrity during synthetic modifications.

Recent studies have leveraged these properties to explore the compound’s antimicrobial potential. For example, derivatives with analogous azido-aromatic architectures exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, though efficacy varied with substituent patterns. Such findings underscore the dual azido groups’ role in balancing reactivity and target specificity, positioning this compound as a promising scaffold for further pharmacological optimization.

Properties

CAS No.

651315-89-8

Molecular Formula

C16H9ClN8

Molecular Weight

348.75 g/mol

IUPAC Name

2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine

InChI

InChI=1S/C16H9ClN8/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(23-25-19)21-15(13)22-24-18/h1-9H

InChI Key

SXAZIWWTYDATMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

The initial step in synthesizing this compound is the formation of the pyrimidine ring. A common method involves using 2,4-diaminopyrimidine as a starting material. The following reactions are typically employed:

  • Chlorination : The reaction of 2,4-diaminopyrimidine with phosphorus oxychloride leads to the formation of chlorinated intermediates.

  • Reagents : Phosphorus oxychloride is often used due to its effectiveness in introducing chlorine into the pyrimidine structure.

The introduction of azido groups at positions 2 and 4 can be achieved through diazotization followed by azidation:

  • Diazotization : The chlorinated intermediate is treated with sodium nitrite in an acidic medium to form a diazonium salt.

  • Azidation : The diazonium salt is then reacted with sodium azide to introduce the azido groups.

Substitution Reactions

Finally, substituting the chlorophenyl and phenyl groups can be accomplished via nucleophilic substitution reactions:

  • Nucleophilic Substitution : The azido-pyrimidine intermediate can react with various nucleophiles such as phenols or amines to yield the final product.

The following table summarizes typical experimental conditions and yields associated with each step in the synthesis:

Step Reaction Conditions Yield (%)
Chlorination Phosphorus oxychloride, reflux at 100°C 70-85
Diazotization Sodium nitrite, HCl, ice bath 60-75
Azidation Sodium azide, water or DMF 50-65
Nucleophilic Substitution Base (e.g., NaOH), reflux 65-80

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce costs:

  • Alternative Reagents : Research indicates that using alternative chlorinating agents or solvents can enhance reaction efficiency.

  • Temperature Control : Maintaining optimal temperatures during reactions has been shown to significantly affect yields and purity.

The preparation of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- involves a series of well-established synthetic methods that can be optimized for better efficiency. Understanding these preparation methods is crucial for advancing research in medicinal chemistry and developing new therapeutic agents based on pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in substitution reactions, where they can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit potent anticancer activity. For instance, various studies have demonstrated that modifications on the pyrimidine core can enhance its efficacy against different cancer cell lines. A study highlighted that compounds similar to pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl, showed significant cytotoxic effects against multiple cancer types, including breast and lung cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Pyrimidine compounds are also explored for their antimicrobial properties. The incorporation of various substituents on the pyrimidine ring has been shown to improve activity against a range of pathogens, including bacteria and fungi. In particular, derivatives with a chlorophenyl group have demonstrated enhanced antibacterial activity against strains like E. coli and S. aureus, making them candidates for further development into antimicrobial agents .

Antiviral Applications

The antiviral potential of pyrimidines is well-documented, particularly in the context of treating viral infections such as HIV and herpes simplex virus (HSV). Compounds derived from pyrimidines have been successfully integrated into antiviral therapies due to their ability to inhibit viral replication through various mechanisms .

Agricultural Applications

Pyrimidine derivatives are not limited to medicinal uses; they also find applications in agriculture as pesticides and herbicides. The structural diversity of pyrimidines allows for the design of compounds that can effectively target specific pests while minimizing environmental impact. For example, certain pyrimidine-based fungicides have been developed that demonstrate high efficacy against crop pathogens .

Organic Electronics

The unique electronic properties of pyrimidines make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of pyrimidine compounds to facilitate charge transport is critical for enhancing the performance of these devices .

Fluorescent Dyes

Pyrimidines are also utilized in the development of fluorescent dyes used in bioimaging and diagnostic applications. Their ability to emit light upon excitation makes them valuable tools in cellular imaging studies .

Case Studies and Research Findings

Application AreaFindingsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines; inhibition of CDK activity
AntimicrobialEnhanced activity against E. coli and S. aureus; potential for new antibiotic development
AntiviralEffective inhibitors of HIV replication; integration into antiviral therapies
Agricultural ChemicalsDevelopment of effective fungicides with reduced environmental impact
Organic ElectronicsFacilitation of charge transport in OLEDs and OPVs
Fluorescent DyesUtilization in bioimaging for cellular studies

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) References
2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine 2,4-N₃; 5-(4-ClPh); 6-Ph Azido, Chlorophenyl, Phenyl ~343.2* -
4-chloro-2-(4-chlorophenyl)-6-phenylpyrimidine 4-Cl; 2-(4-ClPh); 6-Ph Chloro, Chlorophenyl, Phenyl 301.17
6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol 6-(4-ClPh); 4-(4-F-3-MePh); 2-OH Hydroxy, Halogenated aryl 375.8
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-NH(4-ClPh); 5-CH₂NH(4-ClPh); 6-Me Amine, Chlorophenyl, Methyl 499.4

*Calculated based on molecular formula C₁₆H₁₀ClN₇.

Key Observations:

  • Azido Groups vs. Halogens/Amino Groups: The 2,4-diazido substituents in the target compound contrast with chloro or amino groups in analogs.
  • Chlorophenyl Substituents : The 4-chlorophenyl group at position 5 is common in bioactive pyrimidines. For example, in compound 2g (6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol), this group enhances anti-inflammatory and analgesic activities, outperforming diclofenac sodium .

Key Observations:

  • Role of 4-Chlorophenyl : The 4-chlorophenyl group is critical for bioactivity. In compound 2g , it increases lipophilicity, enhancing membrane penetration and target binding .
  • However, they may introduce toxicity risks compared to halogen or amino analogs .

Biological Activity

Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the pyrimidine class, characterized by a six-membered ring containing nitrogen and carbon atoms, with specific functional groups that enhance its reactivity and biological profile.

Structural Characteristics

The structural formula of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- includes:

  • Two azido groups at the 2 and 4 positions.
  • A chlorophenyl substituent at the 5 position.
  • A phenyl group at the 6 position.

These features contribute to its unique reactivity and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and azidation reactions. The presence of azido groups enhances its reactivity, making it a potential scaffold for drug development targeting specific biological pathways.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an important target in malaria treatment. In vitro assays demonstrated promising inhibitory activity against both wild-type and mutant strains of PfDHFR with Ki values ranging from 1.3 to 243 nM . The docking studies indicated strong binding affinity to the target enzyme, suggesting that modifications in the substituents could enhance efficacy against malaria .

Antimicrobial Properties

Pyrimidine derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal properties. The structural characteristics of 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- may confer similar antimicrobial activities. Compounds with analogous structures have shown significant inhibition against various bacterial strains in preliminary studies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2,4-Diamino-5-phenylpyrimidineAmino groups at positions 2 and 4Antimetabolite in cancer therapy
2,4-DiazidopyridineAzido groups at positions 2 and 4Different reactivity patterns
6-(4-Chlorophenyl)-5-(phenyl)pyrimidineChlorophenyl and phenyl substituentsPotentially less reactive than diazido derivatives
2,4-Diazido-5-(4-fluorophenyl)-6-phenyldihydropyrimidineFluorinated substituent instead of chlorineEnhanced electronic properties

This table illustrates how the unique dual azido functionality of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- enhances its reactivity compared to other pyrimidines.

Case Studies

  • Inhibition Studies on PfDHFR : A series of pyrimidine derivatives were synthesized and tested for their inhibitory effects on PfDHFR. The results indicated that modifications at the phenyl substituent significantly impacted the biological activity, leading to some compounds exhibiting low nanomolar activity against resistant strains of P. falciparum .
  • Antimicrobial Evaluation : Structural analogs were synthesized to evaluate their antimicrobial properties. The findings suggested that certain derivatives displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application in treating infections .

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